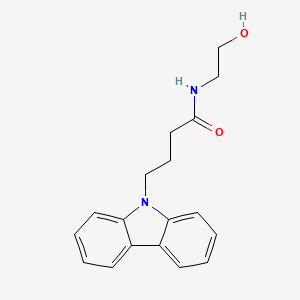
4-(9H-Carbazol-9-yl)-N-(2-hydroxyethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(9H-Carbazol-9-yl)-N-(2-hydroxyethyl)butanamide is a compound that belongs to the class of carbazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-Carbazol-9-yl)-N-(2-hydroxyethyl)butanamide typically involves the reaction of 9H-carbazole with a suitable butanamide derivative. One common method involves the use of 9H-carbazole and 4-bromobutanamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(9H-Carbazol-9-yl)-N-(2-hydroxyethyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced carbazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine or alkyl derivatives.
Applications De Recherche Scientifique
4-(9H-Carbazol-9-yl)-N-(2-hydroxyethyl)butanamide has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties.
Mécanisme D'action
The mechanism of action of 4-(9H-Carbazol-9-yl)-N-(2-hydroxyethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(9H-Carbazol-9-yl)ethanol: A carbazole derivative with a hydroxyl group, used in similar applications.
9-(2-Hydroxyethyl)-9H-carbazole: Another carbazole derivative with a hydroxyl group, studied for its biological activities.
2-(9H-Carbazol-9-yl)phenylboronic acid: A carbazole derivative with a boronic acid group, used in organic synthesis.
Uniqueness
4-(9H-Carbazol-9-yl)-N-(2-hydroxyethyl)butanamide is unique due to its specific structure, which combines the carbazole moiety with a butanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
90053-10-4 |
|---|---|
Formule moléculaire |
C18H20N2O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
4-carbazol-9-yl-N-(2-hydroxyethyl)butanamide |
InChI |
InChI=1S/C18H20N2O2/c21-13-11-19-18(22)10-5-12-20-16-8-3-1-6-14(16)15-7-2-4-9-17(15)20/h1-4,6-9,21H,5,10-13H2,(H,19,22) |
Clé InChI |
MUKNRMKGDMYJBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCC(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[N'-[3-[[amino-(diaminomethylideneamino)methylidene]amino]propyl]carbamimidoyl]-1,3-diphenylguanidine](/img/structure/B14381779.png)
![N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine](/img/structure/B14381784.png)

![1-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14381796.png)
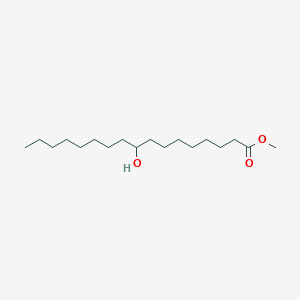

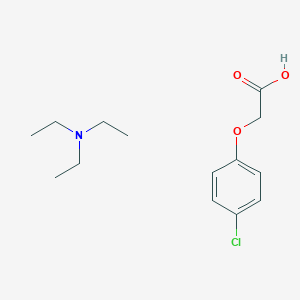

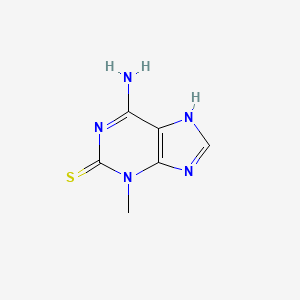
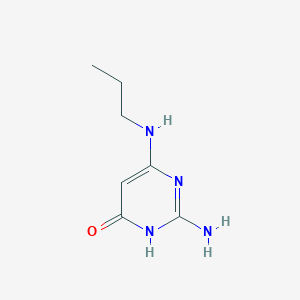
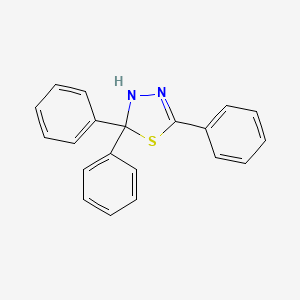
![S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate](/img/structure/B14381832.png)

![1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile](/img/structure/B14381845.png)
